molecular formula C9H10N4O3 B14750110 3-(5-nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole

3-(5-nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole

Cat. No.: B14750110
M. Wt: 222.20 g/mol
InChI Key: MPLCPAFDYLIWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a triazole ring, which is often found in compounds with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole typically involves the nitration of furan derivatives followed by the formation of the triazole ring. One common method starts with the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then reacted with appropriate hydrazine derivatives to form the triazole ring under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for nitration and triazole formation, which can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole involves its interaction with bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole is unique due to its combination of a nitrofuran moiety and a triazole ring, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-5-propyl-1H-1,2,4-triazole

InChI

InChI=1S/C9H10N4O3/c1-2-3-7-10-9(12-11-7)6-4-5-8(16-6)13(14)15/h4-5H,2-3H2,1H3,(H,10,11,12)

InChI Key

MPLCPAFDYLIWTJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NN1)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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